
4,5-Dimethoxy-2-methylpyridine
Overview
Description
4,5-Dimethoxy-2-methylpyridine is a heterocyclic organic compound with the molecular formula C8H11NO2 It is characterized by a pyridine ring substituted with two methoxy groups at the 4 and 5 positions and a methyl group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethoxy-2-methylpyridine can be achieved through several methods. One common approach involves the methylation of 4,5-dimethoxypyridine. This process typically uses methyl iodide as the methylating agent in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and yield. The process involves the reaction of 4,5-dimethoxypyridine with methylating agents under controlled temperature and pressure conditions. The use of catalysts such as Raney nickel can further improve the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dimethoxy-2-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: Electrophilic substitution reactions can occur at the 3-position of the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products:
Oxidation: this compound N-oxide.
Reduction: 4,5-Dimethoxy-2-methylpiperidine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4,5-Dimethoxy-2-methylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the production of agrochemicals and fine chemicals.
Mechanism of Action
The mechanism of action of 4,5-Dimethoxy-2-methylpyridine involves its interaction with various molecular targets. The methoxy groups enhance its lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets are still under investigation, but it is believed to influence signal transduction pathways and gene expression .
Comparison with Similar Compounds
2-Methylpyridine: Lacks the methoxy groups, resulting in different chemical properties.
4,5-Dimethoxypyridine: Lacks the methyl group, affecting its reactivity and applications.
2,6-Dimethylpyridine: Has two methyl groups, leading to different steric and electronic effects.
Uniqueness: 4,5-Dimethoxy-2-methylpyridine is unique due to the presence of both methoxy and methyl groups, which confer distinct chemical and biological properties. The combination of these substituents enhances its potential as a versatile intermediate in organic synthesis and its applicability in various research fields .
Properties
IUPAC Name |
4,5-dimethoxy-2-methylpyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-6-4-7(10-2)8(11-3)5-9-6/h4-5H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZILXOSUXPQMLND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=N1)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20595403 | |
Record name | 4,5-Dimethoxy-2-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20595403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62885-48-7 | |
Record name | 4,5-Dimethoxy-2-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20595403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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